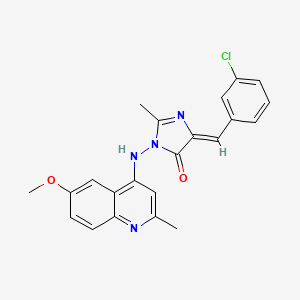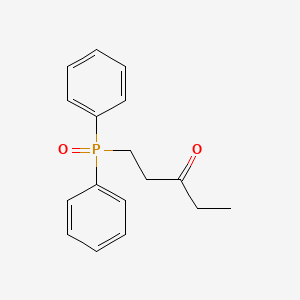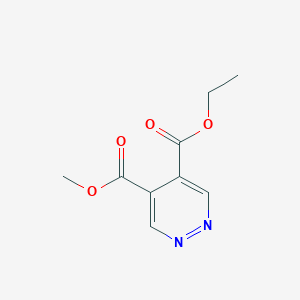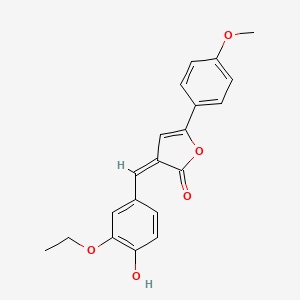
2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpyrimidine-5-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: Selective COX-2 inhibitors with lower incidence of adverse effects.
Uniqueness
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine core with methylsulfonyl and phenyl groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89079-63-0 |
|---|---|
Molekularformel |
C12H9N3O2S |
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
2-methylsulfonyl-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O2S/c1-18(16,17)12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI-Schlüssel |
ZVLRNLARLDRPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



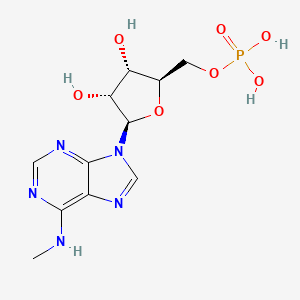
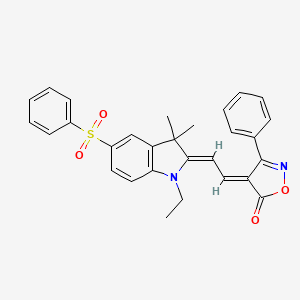
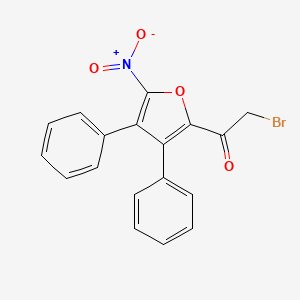
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
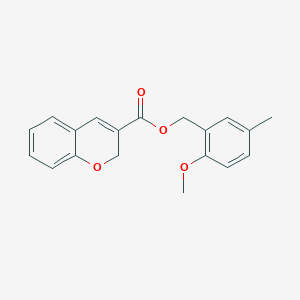
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
